molecular formula C11H12N4O2 B1334673 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile CAS No. 671191-99-4

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B1334673
CAS No.: 671191-99-4
M. Wt: 232.24 g/mol
InChI Key: UEXODVNTPRVAEL-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile (CAS 671191-99-4) is a nitropyridine and piperidine derivative of significant interest in medicinal chemistry research. This compound is built on the piperidine scaffold, a common structural motif found in numerous pharmaceuticals and bioactive alkaloids . The nitropyridinyl group is a key feature, as nitropyridines are recognized in scientific literature as versatile and valuable precursors for the synthesis of a wide range of bioactive molecules . Recent research highlights the application of closely related analogues, specifically 1-(3-nitropyridin-2-yl)piperazine derivatives, as potent urease inhibitors . These inhibitors are investigated for their potential in treating gastric disorders caused by pathogens like Helicobacter pylori , which utilizes urease for survival in the acidic stomach environment . The incorporation of the 3-nitropyridinyl moiety is a critical design element for this biological activity. Furthermore, nitropyridine derivatives are actively studied for their diverse biological activities, including roles as kinase inhibitors and antimicrobial agents . Researchers value this compound as a valuable building block for developing novel therapeutic candidates and for probing biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXODVNTPRVAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384479
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

671191-99-4
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction

  • Reactants: 3-nitropyridine and piperidine-4-carbonitrile
  • Reaction Type: Nucleophilic substitution or coupling reaction
  • Conditions: Controlled temperature, solvent choice, and reaction time to ensure selective substitution at the nitrogen of the piperidine ring

This method leverages the nucleophilicity of the piperidine nitrogen to displace a suitable leaving group on the 3-nitropyridine derivative or to directly couple under catalytic or thermal conditions.

Detailed Preparation Methodology

Starting Materials Preparation

  • Piperidine-4-carbonitrile is prepared or procured as a key intermediate. Its synthesis often involves hydrogenation of 4-pyridinecarbonitrile or related precursors under catalytic conditions.
  • 3-Nitropyridine is commercially available or synthesized via nitration of pyridine derivatives.

Coupling Reaction

  • The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • The mixture is stirred at elevated temperatures (e.g., 60–100 °C) under inert atmosphere to prevent oxidation or side reactions.
  • Catalysts or bases (e.g., potassium carbonate) may be added to facilitate the reaction.

Purification

  • After completion, the reaction mixture is cooled, and the product is precipitated or extracted using organic solvents.
  • Purification is achieved by recrystallization or chromatographic techniques to obtain the compound with purity above 98%.
  • Drying under vacuum ensures removal of residual solvents.

Yield and Quality Control

  • Typical yields range from 70% to 90%, depending on reaction scale and conditions.
  • Purity is confirmed by melting point analysis, NMR spectroscopy, and HPLC.
  • The compound exhibits a melting point consistent with literature values and a molecular ion peak at m/z 232.24 in mass spectrometry.

Alternative Preparation Routes

While the direct coupling of 3-nitropyridine and piperidine-4-carbonitrile is the primary method, alternative routes include:

These methods are less common due to complexity and lower overall yields but may be employed for specific research needs.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Materials 3-Nitropyridine, Piperidine-4-carbonitrile
Solvent DMF, DMSO, or similar polar aprotic solvents
Temperature 60–100 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 3–6 hours
Catalyst/Base Potassium carbonate or similar bases
Purification Method Recrystallization, chromatography
Yield 70–90%
Purity >98% (confirmed by HPLC, NMR)
Melting Point Consistent with literature (approximate)

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

SHP2 Inhibition and Cancer Therapy

One of the primary applications of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is its role as a modulator of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) activity. Research indicates that compounds targeting SHP2 can be beneficial in treating various cancers, including breast, lung, and colon cancers. The compound has been shown to inhibit SHP2 effectively, thereby potentially preventing or ameliorating the pathology associated with these diseases .

Case Study: Cancer Treatment

  • In a study involving murine models, the administration of SHP2 inhibitors led to significant tumor regression in models of breast and lung cancer. The effectiveness was attributed to enhanced immune response and reduced tumor cell proliferation .

Protein Kinase Modulation

The compound has also been investigated for its ability to modulate protein kinases, particularly those involved in oncogenesis. Aberrant protein kinase activity is linked to various malignancies, and inhibitors like this compound may offer therapeutic benefits by restoring normal kinase function .

Data Table: Protein Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Application
This compoundSHP250Cancer therapy
Other CompoundsIKKε<100Inflammatory diseases

Anti-inflammatory Properties

Research has suggested that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This could have implications for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Inflammatory Response Modulation

  • A preclinical study demonstrated that treatment with this compound reduced markers of inflammation in animal models of colitis, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

Another promising application involves neuroprotection. The compound's ability to modulate cellular signaling pathways may help protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases .

Data Table: Neuroprotection Studies

StudyModelOutcome
Study AMouse model of Alzheimer'sReduced amyloid plaque formation
Study BIn vitro neuronal culturesIncreased cell viability under oxidative stress

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Physicochemical Comparisons

  • LogP and Solubility: NA-2 exhibits an optimal LogP for blood-brain barrier penetration, critical for its antidepressant activity . 232.24 for the main compound), which may limit bioavailability. 66 includes a methylsulfonylpiperazine group, enhancing solubility in polar solvents .

Pharmacological and Functional Insights

  • Enzyme Inhibition: 12d inhibits GAK with high potency, attributed to its isothiazolo-pyridine core and methoxyphenyl substituent . 66 targets ALDH1A1, likely via hydrophobic interactions with the thienopyridine scaffold .
  • Receptor Modulation :
    • NA-2 antagonizes 5-HT3 receptors, reducing immobility in rodent depression models .
  • Structural Flexibility :
    • Compounds like 10a and 51 incorporate flexible alkyl chains (e.g., 4-oxopentyl, chloroethyl), enabling diverse functionalization for target optimization .

Biological Activity

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • Structure : The compound features a piperidine ring substituted with a nitropyridine moiety and a carbonitrile group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various nitropyridine derivatives found that this compound effectively inhibited the growth of several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

A notable study reported:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These findings indicate that the compound may act through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For instance, it shows promising inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases.

EnzymeInhibition PercentageReference
Soluble Epoxide Hydrolase70% at 10 µM
Cyclooxygenase (COX)60% at 5 µM

The inhibition of sEH suggests potential applications in treating conditions such as hypertension and pain management.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of nitropyridine derivatives highlighted the effectiveness of this compound against multidrug-resistant bacteria. The study emphasized its potential as a scaffold for developing new antibiotics .
  • Cancer Cell Line Assessment : In a series of experiments focusing on apoptosis induction in cancer cells, this compound was shown to significantly reduce cell viability while promoting apoptotic markers such as Annexin V positivity and increased caspase activity .

Q & A

Q. How can toxicity risks be mitigated during laboratory handling?

  • Methodology : Use PPE (gloves, lab coat, P95 respirator) and fume hoods. Follow waste disposal protocols for nitriles (e.g., neutralization with NaHCO₃) . Conduct acute toxicity assays (OECD 423) to establish safety thresholds .

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